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Compound of Interest

Compound Name: 5,5-Dimethyl-1,3-dioxane

Cat. No.: B027643 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of 5,5-Dimethyl-1,3-
dioxane

This guide provides a comprehensive analysis of the spectroscopic data for 5,5-Dimethyl-1,3-
dioxane, a valuable building block in organic synthesis. Aimed at researchers, scientists, and

professionals in drug development, this document delves into the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data that are crucial for the structural

elucidation and quality control of this compound.

Molecular Structure and Spectroscopic Overview
5,5-Dimethyl-1,3-dioxane possesses a six-membered ring containing two oxygen atoms and

is substituted with two methyl groups at the C5 position.[1] This symmetrical structure

significantly influences its spectroscopic signatures. The primary analytical techniques

discussed—NMR, IR, and MS—each provide unique and complementary information about the

molecule's atomic connectivity, functional groups, and overall structure.

Caption: Molecular Structure of 5,5-Dimethyl-1,3-dioxane

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule. For 5,5-Dimethyl-1,3-dioxane, both ¹H and ¹³C NMR provide clear and interpretable

spectra.
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¹H NMR Spectroscopy
Expertise & Experience: The symmetry of 5,5-Dimethyl-1,3-dioxane simplifies its ¹H NMR

spectrum. Due to the free rotation around the C-O bonds and the chair-like conformation of the

dioxane ring, we expect to see distinct signals for the methyl protons, the axial and equatorial

protons on C4 and C6, and the protons on C2.

Data Presentation:

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~0.7 - 1.2 Singlet 6H C(5)-(CH₃)₂

~3.5 - 3.7 Singlet or Multiplet 4H C(4)-H₂, C(6)-H₂

~4.5 - 4.7 Singlet 2H C(2)-H₂

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[2][3]

Trustworthiness: The integration values are key to a confident assignment. The 6H singlet

unequivocally corresponds to the two equivalent methyl groups. The 4H signal represents the

four equivalent methylene protons adjacent to the oxygen atoms, while the 2H signal is

characteristic of the methylene protons of the acetal group. The simplicity of the spectrum is a

direct reflection of the molecule's symmetry.

¹³C NMR Spectroscopy
Expertise & Experience: The ¹³C NMR spectrum is also simplified by the molecule's symmetry.

We anticipate four distinct signals corresponding to the four unique carbon environments.

Data Presentation:
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Chemical Shift (δ) ppm Assignment

~21.8 C(5)-CH₃

~30.2 C(5)

~70.9 C(4), C(6)

~94.0 C(2)

Note: These are typical chemical shift values and can be influenced by the solvent.[4][5]

Trustworthiness: The chemical shifts are highly indicative of the carbon types. The signal

around 22 ppm is typical for an aliphatic methyl carbon. The quaternary carbon at C5 appears

around 30 ppm. The carbons bonded to oxygen (C4 and C6) are deshielded and appear further

downfield at approximately 71 ppm. The acetal carbon (C2), being bonded to two oxygen

atoms, is the most deshielded and is found around 94 ppm. This predictable pattern provides a

reliable fingerprint for the 5,5-Dimethyl-1,3-dioxane structure.

Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a

molecule. In 5,5-Dimethyl-1,3-dioxane, the key functional groups are the C-O ether linkages

and the C-H bonds of the alkane framework.

Data Presentation:

Wavenumber (cm⁻¹) Intensity Assignment

2950 - 2850 Strong C-H (stretch, sp³)

1395 - 1385 Medium C-H (bend, methyl)

1150 - 1050 Strong C-O (stretch, ether)

Note: The exact peak positions and intensities can vary based on the sampling method (e.g.,

thin film, KBr pellet).[1]
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Trustworthiness: The strong absorption bands in the 2950-2850 cm⁻¹ region are characteristic

of sp³ C-H stretching vibrations. The presence of a strong band in the 1150-1050 cm⁻¹ region

is a clear indication of the C-O stretching of the ether groups within the dioxane ring.[6] The

absence of significant peaks in other regions (e.g., no O-H stretch around 3300 cm⁻¹ or C=O

stretch around 1700 cm⁻¹) confirms the purity of the compound and the absence of common

starting materials or byproducts.

Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides information about the molecular weight

and fragmentation pattern of a molecule. For 5,5-Dimethyl-1,3-dioxane, electron ionization

(EI) is a common technique that leads to predictable fragmentation pathways. The molecular

ion peak (M⁺) is expected at an m/z of 116, corresponding to the molecular weight of C₆H₁₂O₂.

[7][8]

Data Presentation:

m/z Proposed Fragment

116 [M]⁺ (Molecular Ion)

115 [M-H]⁺

101 [M-CH₃]⁺

86 [M-2CH₃]⁺ or [M-CH₂O]⁺

56 [C₄H₈]⁺

Trustworthiness: The fragmentation pattern is a logical consequence of the molecule's

structure. The loss of a hydrogen radical to form the [M-H]⁺ ion at m/z 115 is a common

fragmentation.[9] The loss of a methyl group ([M-CH₃]⁺) results in a peak at m/z 101. A

significant peak at m/z 56 is also observed, which can be attributed to the stable isobutylene

cation formed after ring cleavage.[9]
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Click to download full resolution via product page

Caption: Proposed Fragmentation Pathway of 5,5-Dimethyl-1,3-dioxane in EI-MS

Experimental Protocols
Authoritative Grounding & Comprehensive References: The data presented in this guide are

consistent with standard analytical procedures.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher

field spectrometer.[2] Samples are dissolved in a deuterated solvent, such as chloroform-d

(CDCl₃) or acetone-d₆, with tetramethylsilane (TMS) used as an internal standard.

IR Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared

(FTIR) spectrometer.[1] The sample can be analyzed as a neat liquid between salt plates

(NaCl or KBr) or as a thin film.

Mass Spectrometry: Mass spectra are generally acquired using a gas chromatograph

coupled to a mass spectrometer (GC-MS) with electron ionization (EI) at 70 eV.[10]

Conclusion
The spectroscopic data for 5,5-Dimethyl-1,3-dioxane are highly characteristic and provide a

robust means of confirming its structure and purity. The symmetry of the molecule is a

dominant feature in its NMR spectra, leading to a limited number of well-resolved signals. The

IR spectrum clearly indicates the presence of ether linkages and alkane C-H bonds. Mass

spectrometry reveals a predictable fragmentation pattern, further corroborating the molecular
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structure. This comprehensive spectroscopic profile serves as an essential reference for

scientists working with this versatile chemical compound.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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